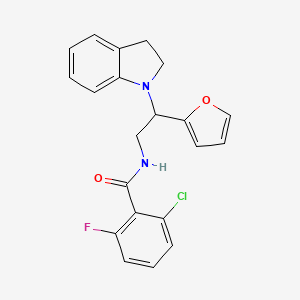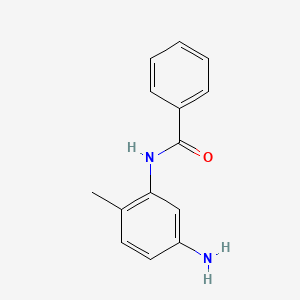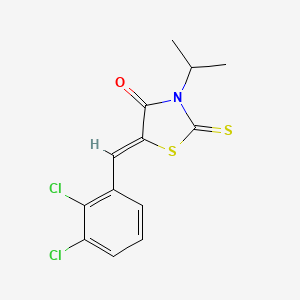
3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of phenothiazine derivatives is a topic of interest in the field of organic chemistry. Paper describes the synthesis of a phenothiazine derivative, 10-(3-chloro-1-azabicyclo[2,2,2]octylmethyl)-phenothiazine, using a process that achieves a yield of over 90%. The raw material used is 10-(3-hydroxy-1-azabicyclo[2,2,2]octylmethyl)-phenothiazine, with monochlorobenzene as the solvent and phosphorus oxychloride as the chlorinating agent. The effects of reaction temperature and time on the yield are discussed, indicating the importance of these parameters in the synthesis process.
Molecular Structure Analysis
While the exact molecular structure of "3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one" is not analyzed in the provided papers, paper provides insight into the molecular structure of a related compound, p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine. This compound crystallizes in the monoclinic system and has an almost planar conformation. The crystal structure is stabilized by weak intermolecular hydrogen bonds and significant stacking, which is characteristic of π-electron systems. These findings suggest that similar phenothiazine derivatives may also exhibit planar conformations and engage in π-stacking interactions.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one." However, the synthesis methods described in papers and involve chlorination and acetylation reactions, respectively. These reactions are fundamental in modifying the chemical structure of phenothiazine derivatives to achieve desired properties and functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. Nonetheless, the synthesis and structural analysis of related compounds suggest that phenothiazine derivatives can be crystalline and may have specific interactions due to their planar structures and π-electron systems, as mentioned in paper . These properties are crucial for understanding the behavior of such compounds in different environments and for their potential applications.
Scientific Research Applications
Antimicrobial Properties
- Antibacterial and Antifungal Activity : Compounds synthesized from the phenothiazine framework, similar to 3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one, have shown promising antibacterial and antifungal activities (Bansode, Dongre, & Dongre, 2009).
Anticancer Properties
- Anticancer Activities : Phenothiazine derivatives exhibit significant anticancer activities. For instance, novel derivatives synthesized using similar frameworks have demonstrated high activity against breast cancer cell lines (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Antitubercular and Antioxidant Properties
- Antitubercular and Antioxidant Activities : Phenothiazine derivatives also show promise in antitubercular and antioxidant applications. Some compounds within this class have displayed significant antitubercular and antioxidant properties in various evaluations (Rajasekaran & Devi, 2012).
Neuroprotective and Anti-inflammatory Properties
- Neuroprotective and Anti-inflammatory Activities : N-acylaminophenothiazines, compounds related to 3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one, have shown multifunctional properties as neuroprotectants and selective butyrylcholinesterase inhibitors. These properties suggest potential use in treating Alzheimer's disease and related neurodegenerative conditions (González-Muñoz et al., 2011).
Analgesic Properties
- Analgesic Activity : Some phenothiazine derivatives exhibit analgesic activities. These compounds have been synthesized and tested, showing promising results in analgesic activity evaluations (Rajasekaran & Thampi, 2004).
properties
IUPAC Name |
3-chloro-1-(5-oxophenothiazin-10-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-10-9-15(18)17-11-5-1-3-7-13(11)20(19)14-8-4-2-6-12(14)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDKGSVLIXZIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2=O)C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2507433.png)


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)


![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)



![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)

